molecular formula C19H19NO5S B2396210 Methyl 5-(4-methoxyanilino)-4-(phenylsulfonyl)-2,4-pentadienoate CAS No. 339276-70-9

Methyl 5-(4-methoxyanilino)-4-(phenylsulfonyl)-2,4-pentadienoate

Cat. No. B2396210
CAS RN: 339276-70-9
M. Wt: 373.42
InChI Key: MZDYUDQPGWOFAX-MEAXDALNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(4-methoxyanilino)-4-(phenylsulfonyl)-2,4-pentadienoate is a chemical compound with the CAS number 339276-70-9 . It is also known as methyl (2E,4E)-4-(benzenesulfonyl)-5-[(4-methoxyphenyl)amino]penta-2,4-dienoate .


Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 5-(4-methoxyanilino)-4-(phenylsulfonyl)-2,4-pentadienoate, such as its melting point, boiling point, density, molecular formula, molecular weight, and toxicity information, can be found on various chemical databases .

Scientific Research Applications

Chemical Synthesis and Reactions

Methyl 5-(4-methoxyanilino)-4-(phenylsulfonyl)-2,4-pentadienoate and its derivatives are explored in the realm of organic synthesis, particularly in [4+2] cycloaddition reactions. These compounds, due to their unique push-pull diene structure, undergo cycloaddition with electron-deficient dienophiles, leading to various cyclic compounds in good yields. Such reactions demonstrate the compound's utility in creating complex molecular architectures. For instance, 5-(phenylselenenyl)- and 5-(phenylsulfenyl)-4-ethoxy-1-phenyl-2,4-pentadien-1-ones have been shown to successfully react with N-methyl and N-phenylmaleimides, facilitating subsequent isomerization to yield 7-benzoyl-3a,4,5,7a-tetrahydro-1H-isoindole-1,3(2H)-diones. This highlights the compound's versatility in facilitating cycloadditions with various dienophiles, including DMAD and naphthoquinone, to produce novel organic structures (Yoshimatsu et al., 2002).

Synthesis of Pharmacological Fragments

The compound and its related structures serve as key intermediates in the synthesis of pharmacologically active molecules. The synthesis and functionalization of such compounds enable the development of a broad range of biologically active substances, including those with potential anticancer properties. For example, the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, a related compound, illustrates the importance of these molecules as pharmacophoric fragments in potent VEGFR2 inhibitors, which play a crucial role in antiangiogenic cancer therapies. This showcases the compound's significance in the synthesis of novel therapeutic agents, highlighting its application in medicinal chemistry and drug development (Murár et al., 2013).

Material Science and Engineering

The compound's derivatives also find applications in material science, particularly in the optimization of synthesis processes for intermediates used in various industrial applications. The optimization of reaction conditions for the synthesis of related compounds underscores the potential for improving industrial synthesis routes, enhancing the efficiency and yield of commercially important materials. This aspect of research demonstrates the compound's role beyond pharmaceuticals, extending into materials science and engineering to improve the synthesis of complex organic molecules with high efficiency and yield (Xu et al., 2018).

Future Directions

The reported compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate . They form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals .

properties

IUPAC Name

methyl (2E,4E)-4-(benzenesulfonyl)-5-(4-methoxyanilino)penta-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S/c1-24-16-10-8-15(9-11-16)20-14-18(12-13-19(21)25-2)26(22,23)17-6-4-3-5-7-17/h3-14,20H,1-2H3/b13-12+,18-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDYUDQPGWOFAX-MEAXDALNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C(C=CC(=O)OC)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C(\C=C\C(=O)OC)/S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(4-methoxyanilino)-4-(phenylsulfonyl)-2,4-pentadienoate

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